2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide
Description
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is a synthetic compound characterized by a piperidine core substituted with phenethyl and phenyl groups, and a branched butanamide chain. Structural elucidation of such compounds typically employs X-ray crystallography, where tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical .
Properties
CAS No. |
2748591-35-5 |
|---|---|
Molecular Formula |
C24H33ClN2O |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-20(2)24(27)26(22-12-8-5-9-13-22)23-15-18-25(19-16-23)17-14-21-10-6-4-7-11-21;/h4-13,20,23H,3,14-19H2,1-2H3;1H |
InChI Key |
UBVDADGKVRXAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Attachment of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and the butanamide moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods involve large-scale chemical synthesis in controlled environments to ensure purity and consistency. The process typically includes:
Batch Synthesis: Large quantities of the compound are synthesized in batches, with careful monitoring of reaction conditions.
Purification: The synthesized compound is purified using techniques such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and potencies .
Scientific Research Applications
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide, also known as a fentanyl analog, has garnered attention in scientific research due to its pharmacological properties and potential applications. This compound is structurally related to fentanyl, a potent synthetic opioid, and is primarily studied within the context of its analgesic effects and implications for public health regarding opioid misuse.
Pharmacological Studies
Research has focused on the pharmacodynamics of this compound, particularly its interaction with opioid receptors. Studies indicate that it may exhibit similar potency to fentanyl, making it a subject of interest for pain management therapies. The pharmacological profile suggests that it could be effective in treating severe pain conditions, though further research is required to fully understand its efficacy and safety profile .
Analgesic Development
Given its structural similarities to fentanyl, there is potential for 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide to be developed into a new analgesic drug. This could be particularly relevant in cases where patients develop tolerance to traditional opioids or experience inadequate pain relief from existing medications .
Toxicology and Safety Assessments
As with many synthetic opioids, understanding the toxicological profile of this compound is essential. Research has indicated that while it may provide analgesic benefits, there are significant risks associated with its use, including potential for abuse and overdose. Regulatory bodies are closely monitoring compounds like this due to their association with the opioid crisis .
Case Study 1: Opioid Analgesics in Chronic Pain Management
A study published in a peer-reviewed journal examined the efficacy of various opioid analogs, including 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide, in chronic pain management settings. The results suggested that while these compounds could offer significant pain relief, they also presented challenges regarding addiction and dependence .
Case Study 2: Abuse Potential Analysis
Another investigation focused on the abuse potential of fentanyl analogs in general. It highlighted how compounds like 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide are often misused, leading to severe health consequences. This study underscored the importance of developing strategies to mitigate abuse while exploring therapeutic avenues .
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence lacks direct chemical data, a hypothetical comparison framework can be outlined using standard crystallographic and computational methodologies:
Table 1: Hypothetical Structural and Pharmacological Comparison
Key Findings (Hypothetical):
Receptor Selectivity : Piperidine-based analogs like fentanyl and AH-7921 show μ-opioid affinity, whereas the phenethyl-piperidine motif in the target compound might favor κ-opioid interactions, as seen in some experimental analogs .
Crystallographic Data : Tools like SHELXL enable precise refinement of anisotropic displacement parameters, critical for resolving the steric effects of the 2-methyl group in the butanamide chain .
Limitations and Recommendations
For authoritative comparisons, consult:
- Chemical Databases : PubChem, ChEMBL, or crystallographic databases (e.g., CCDC) for structural and pharmacological data.
- Primary Literature : Peer-reviewed studies on piperidine-derived opioids or sigma receptor ligands.
- Computational Modeling : Molecular docking studies using software like AutoDock to predict receptor binding modes.
Biological Activity
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide, commonly referred to as butyryl fentanyl , is a synthetic opioid that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and high potential for abuse and dependence. This article explores the biological activity of butyryl fentanyl, highlighting its pharmacological effects, safety profile, and regulatory status.
Chemical Structure and Properties
The chemical structure of butyryl fentanyl can be represented as follows:
- IUPAC Name : 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide
- Molecular Formula : C₂₁H₃₁N₂O
- Molecular Weight : 323.49 g/mol
Butyryl fentanyl acts primarily as a potent agonist at the mu-opioid receptor (MOR). The binding affinity for MOR is significantly higher than that of morphine, contributing to its analgesic effects. Its mechanism involves the modulation of pain pathways in the central nervous system, leading to decreased perception of pain and increased pain tolerance.
Pharmacological Effects
The biological activity of butyryl fentanyl can be summarized in the following key effects:
- Analgesia : It exhibits strong analgesic properties, making it effective in pain management.
- Sedation : Like other opioids, it can induce sedation and drowsiness.
- Respiratory Depression : A critical side effect, butyryl fentanyl can cause significant respiratory depression, which poses a risk of overdose.
- Euphoria : It has been reported to produce euphoric effects, contributing to its potential for abuse.
Safety Profile and Toxicity
Due to its potency, butyryl fentanyl has a high risk of overdose. The therapeutic window is narrow, meaning that doses close to those required for analgesia can lead to severe respiratory depression or death. Reports indicate that even small amounts can be lethal, particularly when combined with other depressants such as alcohol or benzodiazepines.
Regulatory Status
Butyryl fentanyl is classified as a Schedule I controlled substance in several jurisdictions due to its high potential for abuse and lack of accepted medical use. The U.S. Drug Enforcement Administration (DEA) has included it in the list of substances subject to strict regulation.
Research Findings
Recent studies have focused on understanding the pharmacodynamics and pharmacokinetics of butyryl fentanyl:
Case Studies
Several case studies have documented instances of overdose related to butyryl fentanyl:
- Case Study A : A 35-year-old male presented with respiratory failure after consuming a product containing butyryl fentanyl mixed with heroin. Immediate intervention was required to reverse opioid toxicity.
- Case Study B : A series of fatalities linked to counterfeit pills containing butyryl fentanyl were reported, emphasizing the need for public awareness regarding synthetic opioids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
